
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound that is commonly referred to as MPPD. It is a heterocyclic compound that has a pyrrole and pyridine ring. MPPD is an important compound in scientific research due to its various applications in the field of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte, which includes a backbone related to diketopyrrolopyrrole (DPP), has been synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrates high conductivity and electron mobility, improving the power conversion efficiency of these solar cells (Hu et al., 2015).
Inhibitors of Glycolic Acid Oxidase
Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, which is structurally similar to the queried compound, have been extensively studied as inhibitors of glycolic acid oxidase. These compounds, particularly those with large lipophilic substituents, are potent inhibitors and can significantly reduce urinary oxalate levels in rats (Rooney et al., 1983).
Photoluminescent Conjugated Polymers
Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, closely related to the structure of the query compound, have been developed. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Photochromic Properties
Novel dihetarylethenes derived from N-isopropylindole and thiophene, including derivatives of pyrrole-2,5-diones, exhibit photochromism in solutions. These compounds show distinct photochromic properties and thermal stability, relevant for applications in photo-responsive materials (Makarova et al., 2013).
Metallo-Supramolecular Polymers
New building blocks based on diketopyrrolopyrrole (DPP) derivatives have been synthesized for the construction of metallo-supramolecular polymers. These polymers demonstrate strong and broad visible absorption, suggesting potential applications in optoelectronic devices (Chen et al., 2014).
Synthesis of Cardiotonic Agents
The compound has been used in the synthesis of cyclopenta[b]pyridin-2,5-dione, a non-glycosidic cardiotonic agent. This synthesis demonstrates the versatility of the compound in creating complex organic molecules (Robert et al., 2007).
Photophysical and Photochemical Studies
Various 1H-pyrrole-2,5-dione derivatives have been synthesized and studied for their photophysical and photochemical properties. These studies contribute to the understanding of the optical and electronic behavior of these compounds, which is crucial for their application in organic optoelectronic materials (Zhang et al., 2014).
Mecanismo De Acción
Target of Action
A structurally similar compound, (3r,4s)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine, has been shown to target dipeptidyl peptidase 4 (dpp4) in humans . DPP4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels in diabetic patients.
Mode of Action
If we consider the similar compound mentioned above, it likely interacts with its target by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
If it does indeed target dpp4 like its structurally similar compound, it would affect the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis .
Pharmacokinetics
The structurally similar compound mentioned earlier has been shown to have moderate to high clearance, with metabolism primarily via cyp2c8 and cyp3a4 . These properties would impact the bioavailability of the compound.
Result of Action
If it does indeed inhibit dpp4 like its structurally similar compound, it would likely result in increased levels of incretins, leading to enhanced insulin secretion and reduced blood glucose levels .
Propiedades
IUPAC Name |
1-(6-methoxypyridin-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-3-2-7(6-11-8)12-9(13)4-5-10(12)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWYUJMNFZCRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



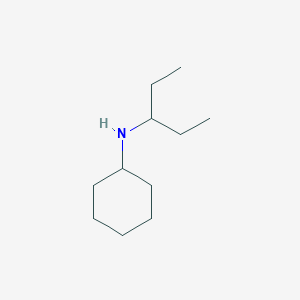

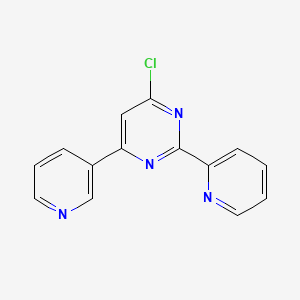
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)
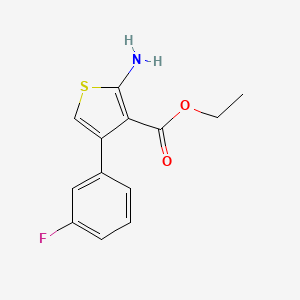


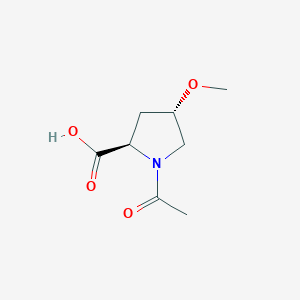
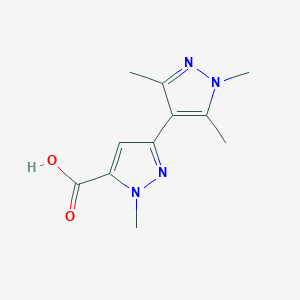

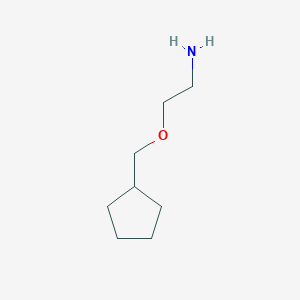
![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)

